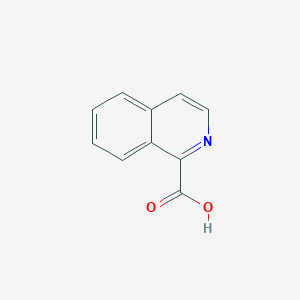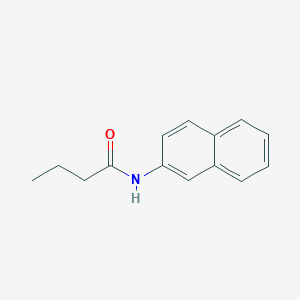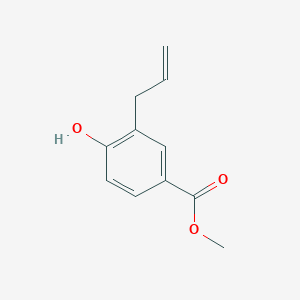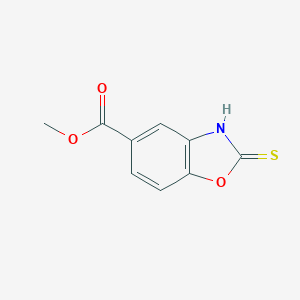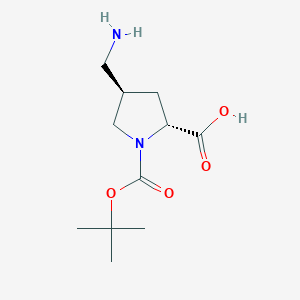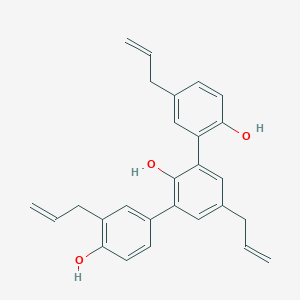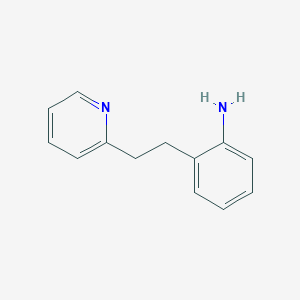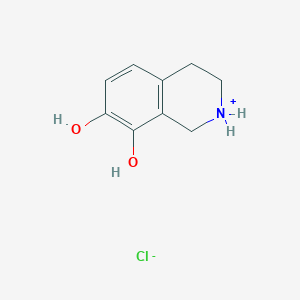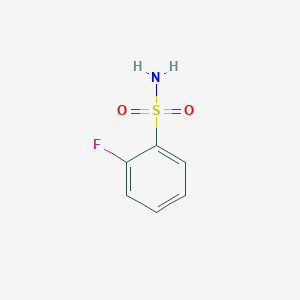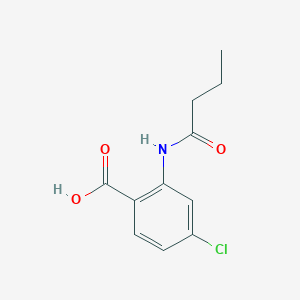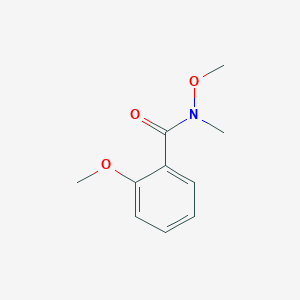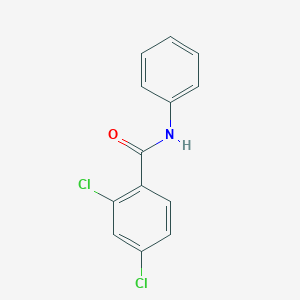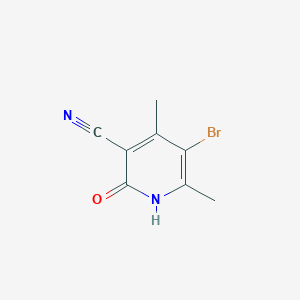![molecular formula C19H17NO B182649 N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide CAS No. 30117-68-1](/img/structure/B182649.png)
N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide, also known as IMD-0354, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been found to exhibit anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide inhibits the activation of the NF-κB pathway by preventing the translocation of the NF-κB subunit p65 from the cytoplasm to the nucleus. This prevents the activation of genes involved in inflammation and cancer progression. N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide also inhibits the activity of IKKβ, a kinase that is involved in the activation of the NF-κB pathway.
Efectos Bioquímicos Y Fisiológicos
N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide has been found to exhibit anti-inflammatory and anti-cancer properties in various in vitro and in vivo models. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the expression of adhesion molecules. N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide has also been found to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide is a synthetic compound that can be easily synthesized in the laboratory. It has been extensively studied for its potential therapeutic applications and has been found to exhibit anti-inflammatory and anti-cancer properties. However, like all compounds, N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide has its limitations. It may exhibit off-target effects, and its efficacy may vary depending on the cell type and experimental conditions.
Direcciones Futuras
Could include the development of more potent analogs of N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide, the evaluation of its efficacy in animal models of inflammation and cancer, and the investigation of its potential use in combination therapy with other anti-inflammatory and anti-cancer agents.
In conclusion, N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits anti-inflammatory and anti-cancer properties and inhibits the activation of the NF-κB pathway. Further research is needed to determine its potential therapeutic applications and to develop more potent analogs of the compound.
Métodos De Síntesis
The synthesis of N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide involves the condensation of 4-formylphenyl with N-methylacetamide in the presence of an acid catalyst. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide. The purity of the compound is achieved through recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of immune and inflammatory responses. N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide has also been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis.
Propiedades
Número CAS |
30117-68-1 |
|---|---|
Nombre del producto |
N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide |
Fórmula molecular |
C19H17NO |
Peso molecular |
275.3 g/mol |
Nombre IUPAC |
N-[4-[(E)-inden-1-ylidenemethyl]phenyl]-N-methylacetamide |
InChI |
InChI=1S/C19H17NO/c1-14(21)20(2)18-11-7-15(8-12-18)13-17-10-9-16-5-3-4-6-19(16)17/h3-13H,1-2H3/b17-13+ |
Clave InChI |
UZVJZFXQATXAHK-GHRIWEEISA-N |
SMILES isomérico |
CC(=O)N(C)C1=CC=C(C=C1)/C=C/2\C=CC3=CC=CC=C32 |
SMILES |
CC(=O)N(C)C1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |
SMILES canónico |
CC(=O)N(C)C1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-furo[3,4-b]quinolin-3-one](/img/structure/B182566.png)
